Cas no 1796970-86-9 (3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamide)

3-(3-Methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamide is a synthetically derived small molecule featuring a pyrazole-carboxamide core with methoxyphenyl and methoxypiperidinyl substituents. Its structural design confers selective binding affinity and potential modulation of biological targets, making it a candidate for pharmacological research. The compound exhibits favorable physicochemical properties, including moderate solubility and stability, which facilitate in vitro and in vivo studies. The presence of methoxy groups enhances metabolic resistance, while the pyrazole scaffold offers versatility for further derivatization. This molecule is primarily utilized in medicinal chemistry for exploring structure-activity relationships and developing novel therapeutic agents, particularly in CNS or kinase-related pathways. Its well-defined synthesis route ensures reproducibility for research applications.
3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamide structure
1796970-86-9 structure
商品名:3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamide
CAS番号:1796970-86-9
MF:C24H28N4O3
メガワット:420.504125595093
CID:6388523
PubChem ID:71809697

3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamide
    • 5-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-methylpyrazole-3-carboxamide
    • 3-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
    • AKOS024565256
    • 1796970-86-9
    • CHEMBL4890586
    • 3-(3-methoxyphenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
    • F6442-5589
    • インチ: 1S/C24H28N4O3/c1-27-23(16-22(26-27)17-5-4-6-21(15-17)31-3)24(29)25-18-7-9-19(10-8-18)28-13-11-20(30-2)12-14-28/h4-10,15-16,20H,11-14H2,1-3H3,(H,25,29)
    • InChIKey: YWZAEPQJAJMOQP-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C2=CC=CC(OC)=C2)C=C(C(NC2=CC=C(N3CCC(OC)CC3)C=C2)=O)N1C

計算された属性

  • せいみつぶんしりょう: 420.21614077g/mol
  • どういたいしつりょう: 420.21614077g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 575
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 68.6Ų

3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6442-5589-50mg
3-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
1796970-86-9
50mg
$160.0 2023-09-08
Life Chemicals
F6442-5589-5μmol
3-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
1796970-86-9
5μmol
$63.0 2023-09-08
Life Chemicals
F6442-5589-2μmol
3-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
1796970-86-9
2μmol
$57.0 2023-09-08
Life Chemicals
F6442-5589-20μmol
3-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
1796970-86-9
20μmol
$79.0 2023-09-08
Life Chemicals
F6442-5589-30mg
3-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
1796970-86-9
30mg
$119.0 2023-09-08
Life Chemicals
F6442-5589-10μmol
3-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
1796970-86-9
10μmol
$69.0 2023-09-08
Life Chemicals
F6442-5589-100mg
3-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
1796970-86-9
100mg
$248.0 2023-09-08
Life Chemicals
F6442-5589-20mg
3-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
1796970-86-9
20mg
$99.0 2023-09-08
Life Chemicals
F6442-5589-4mg
3-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
1796970-86-9
4mg
$66.0 2023-09-08
Life Chemicals
F6442-5589-10mg
3-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
1796970-86-9
10mg
$79.0 2023-09-08

3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamide 関連文献

3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamideに関する追加情報

Introduction to 3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 1796970-86-9, identified as 3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamide, represents a fascinating molecule in the realm of chemical biology. This intricate structure, featuring a pyrazole core conjugated with methoxyphenyl and piperidinyl moieties, has garnered attention due to its potential pharmacological properties and its utility in the development of novel therapeutic agents.

At the heart of this compound lies its sophisticated molecular architecture, which combines aromatic rings with heterocyclic systems. The presence of 3-methoxyphenyl and 4-methoxypiperidin-1-yl substituents introduces specific electronic and steric properties that can modulate interactions with biological targets. Such features are particularly valuable in drug design, where precise tuning of molecular interactions is essential for achieving high affinity and selectivity.

Recent advancements in computational chemistry have enabled a deeper understanding of the interactions between this compound and biological receptors. Molecular docking studies suggest that 3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamide may exhibit binding affinity to a variety of targets, including enzymes and receptors implicated in inflammatory pathways. This has opened up new avenues for exploring its potential as a lead compound in the development of anti-inflammatory drugs.

The pyrazole core of this molecule is known for its versatility in medicinal chemistry. Pyrazoles have been widely studied for their ability to modulate biological processes, ranging from antiviral to anticancer activities. The incorporation of additional functional groups, such as the methoxy substituents on the phenyl rings, further enhances the compound's pharmacological profile by introducing hydrophobic interactions and electronic effects that can fine-tune binding properties.

In vitro studies have begun to unravel the mechanistic aspects of 3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamide. Initial experiments indicate that it may interfere with key signaling pathways by inhibiting the activity of specific enzymes. For instance, preliminary data suggest that it could modulate the activity of Janus kinases (JAKs), which are central players in inflammatory responses. This aligns with the growing interest in JAK inhibitors as potential therapeutic agents for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of this compound presents a challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the aromatic ring systems, while protecting group strategies allow for selective functionalization at multiple sites. These advances have not only improved yield but also enabled the introduction of additional modifications to explore diverse pharmacological profiles.

As research progresses, the potential applications of 3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamide are likely to expand beyond anti-inflammatory therapies. Its unique structure suggests that it may also interact with other biological targets, such as G protein-coupled receptors (GPCRs) or nuclear receptors, which are involved in a wide range of physiological processes. Exploring these interactions could lead to novel therapeutic interventions for conditions ranging from neurological disorders to metabolic diseases.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like this one. Predictive models can analyze large datasets to identify molecular features that correlate with desired biological activities, thereby guiding synthetic efforts more efficiently. This interdisciplinary approach has already shown success in identifying lead compounds that undergo rapid optimization, bringing them closer to clinical application.

Future studies will likely focus on optimizing the pharmacokinetic properties of 3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-yl)phenyl-1-methyl-1H-pyrazole-5-carboxamide through structural modifications. Enhancing solubility, improving metabolic stability, and reducing potential side effects are critical steps toward translating preclinical findings into viable therapeutic options. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in navigating these challenges effectively.

The broader impact of this compound on chemical biology extends beyond its immediate therapeutic applications. It serves as a valuable scaffold for generating libraries of derivatives through structure-based drug design or combinatorial chemistry approaches. Such libraries can then be screened for new biological activities, fostering innovation across multiple therapeutic areas.

In conclusion,3-(3-methoxyphenyl)-N-4-(4-methoxypiperidin-1-y l)phen yl - 1 - me th yl - 1 H - py ra z ole - 5 - car bo x am ide (CAS no 1796970 - 86 - 9) represents a promising entity in modern chemical biology. Its complex architecture and demonstrated interactions with biological targets position it as a candidate for further exploration in drug development. As research continues to uncover its potential benefits and optimize its properties,this molecule is poised to contribute significantly to advancements in therapeutic interventions.

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